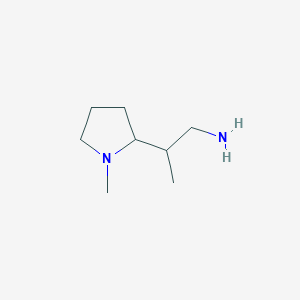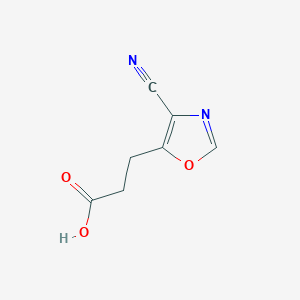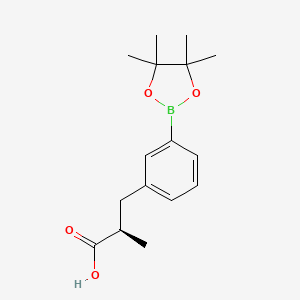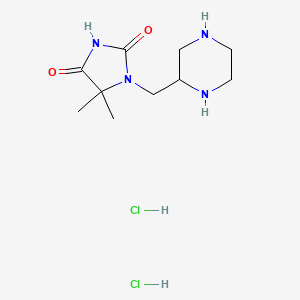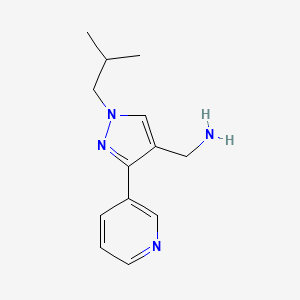
6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by a pyridine ring that is partially saturated, containing both a ketone and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method typically requires specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as multicomponent reactions. These methods are designed to be efficient and cost-effective, allowing for the large-scale synthesis of the compound. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the pyridine ring.
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another related compound with a different ring structure and functional groups.
Uniqueness
6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
PZMHLFFSEHMYIB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=CC1=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


